molecular formula C11H11NO5S B12883867 N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 652976-66-4

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12883867
CAS No.: 652976-66-4
M. Wt: 269.28 g/mol
InChI Key: VNMAMGMXPZCSRG-SECBINFHSA-N
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Description

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a 2,5-dioxooxolan ring and a 4-methylbenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable oxolan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide
  • N-(4-hydroxyoxolan-3-yl)-N-methyl-5-oxopyrrolidine-2-carboxamide

Uniqueness

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a 2,5-dioxooxolan ring and a 4-methylbenzene sulfonamide group. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Its ability to form strong hydrogen bonds and participate in diverse chemical reactions sets it apart from similar compounds.

Properties

CAS No.

652976-66-4

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

N-[(3R)-2,5-dioxooxolan-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3/t9-/m1/s1

InChI Key

VNMAMGMXPZCSRG-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CC(=O)OC2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O

Origin of Product

United States

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